Product packaging for Madmeg(Cat. No.:CAS No. 19229-53-9)

Madmeg

Cat. No.: B090664
CAS No.: 19229-53-9
M. Wt: 321.32 g/mol
InChI Key: SJNGMSJRKAEHPH-TYDLLCAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Madmeg, also known as Muramic Acid Methyl Glycoside, is a biochemical research compound with the molecular formula C13H23NO8 and a molecular weight of 321.32 g/mol . Its IUPAC name is methyl (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxypropanoate . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use . In the context of regulatory frameworks, products labeled "For Research Use Only" are not classified as medical devices and are excluded from the scope of regulations such as the EU's In Vitro Diagnostic Medical Device Regulation (IVDR) because they lack a medical intended purpose . Researchers can request a quote for this compound, which is typically available with a purity of 95% .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO8 B090664 Madmeg CAS No. 19229-53-9

Properties

CAS No.

19229-53-9

Molecular Formula

C13H23NO8

Molecular Weight

321.32 g/mol

IUPAC Name

methyl (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxypropanoate

InChI

InChI=1S/C13H23NO8/c1-6(12(18)19-3)21-11-9(14-7(2)16)13(20-4)22-8(5-15)10(11)17/h6,8-11,13,15,17H,5H2,1-4H3,(H,14,16)/t6-,8+,9+,10+,11+,13-/m0/s1

InChI Key

SJNGMSJRKAEHPH-TYDLLCAUSA-N

SMILES

CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OC)NC(=O)C

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C

Synonyms

MADMEG
methyl-2-acetamido-2-deoxy-3-O-(1-(methoxycarbonyl)ethyl)glucopyranoside
muramic acid methyl glycoside

Origin of Product

United States

Preparation Methods

Reductive Amination Efficiency

The reductive amination of 12 with methylamine is highly sensitive to stoichiometry and solvent choice. Studies indicate that:

  • Solvent Systems : Methanol/water (4:1) maximizes imine formation while minimizing ketone side reactions.

  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) outperforms sodium triacetoxyborohydride (STAB) in selectivity, achieving >90% conversion.

Byproduct Formation

Common impurities include:

  • N-Methylbis-MDMA : Formed via over-alkylation when methylamine is in excess.

  • 3,4-Methylenedioxypropiophenone (MDP2P) : Unreacted 12 persists if reductive amination is incomplete.

Purification and Crystallization

Vacuum Distillation

Crude MDMA freebase is purified via fractional vacuum distillation (b.p. 150–155°C at 0.5 mmHg). This step removes low-boiling impurities like residual methylamine and high-boiling byproducts such as N-methylbis-MDMA.

Salt Formation

The freebase is dissolved in anhydrous ether and treated with hydrogen chloride gas to precipitate MDMA hydrochloride. Recrystallization from acetone/ethanol yields hydrates with distinct crystalline forms:

Hydrate FormSolvent SystemMelting Point (°C)
MonohydrateEthanol/water148–150
AnhydrousAcetone152–154

Data adapted from.

Analytical Characterization

Modern quality control employs:

  • GC-MS : Quantifies purity (>98% for pharmaceutical-grade MDMA) and identifies residual solvents.

  • XRD : Distinguishes hydrate forms based on diffraction patterns.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore E. coli-expressed transaminases for asymmetric synthesis of (R)-MDMA, achieving 85% enantiomeric excess (ee).

Flow Chemistry

Microreactor systems enable continuous Wacker oxidation with 92% yield and 50% reduced reaction time compared to batch processes .

Q & A

Advanced Research Questions

How to resolve contradictions in this compound's reported pharmacological efficacy across studies?

Analyze discrepancies by comparing experimental variables (e.g., cell lines, dosage ranges) and methodological differences (e.g., assay sensitivity). Conduct meta-analyses to identify trends or outliers. For instance, conflicting IC50 values may arise from variations in assay protocols (e.g., incubation time, solvent choice). Replicate key studies under standardized conditions to isolate confounding factors .

What mixed-methods approaches are suitable for studying this compound's mechanism of action?

Combine quantitative techniques (e.g., dose-response assays) with qualitative methods (e.g., transcriptomic profiling or molecular dynamics simulations). For example, use quantitative data to establish this compound's binding affinity and qualitative interviews with domain experts to interpret structural-activity relationships. Ensure integration occurs at the analysis stage to address multi-dimensional research questions .

How to optimize statistical analysis for this compound's dose-dependent effects?

Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Account for heteroscedasticity using weighted least squares and validate assumptions (normality, independence) via residual plots. For high-throughput data, employ multivariate analyses (e.g., PCA) to reduce dimensionality .

What strategies enhance reproducibility in this compound research?

  • Materials : Specify reagent lot numbers, storage conditions, and equipment calibration records.
  • Data Transparency : Publish raw datasets and processing scripts in repositories like Zenodo.
  • Protocols : Use standardized guidelines (e.g., ARRIVE for animal studies) and pre-register experimental designs .

Methodological Tables

Q. Table 1: Key Components of Experimental Design for this compound Studies

ComponentDescriptionReference
Variables Independent (e.g., concentration), dependent (e.g., enzyme inhibition), controlled (e.g., pH).
Replicates Minimum n=3 for in vitro assays; n=10 for in vivo studies to ensure power analysis.
Instrumentation Specify manufacturer and model (e.g., Agilent 1260 HPLC).
Data Validation Include positive/negative controls and blind analysis to reduce bias.

Q. Table 2: Steps for Addressing Data Contradictions

StepActionReference
1Identify methodological differences (e.g., assay type, sample prep).
2Replicate experiments under harmonized conditions.
3Perform meta-analysis to quantify variability across studies.
4Use sensitivity analysis to assess impact of outliers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.